REACTION_CXSMILES
|
[CH3:1][C:2]([N+:16]([O-])=O)([CH3:15])[CH2:3][CH2:4][S:5]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:7])=[O:6]>CO>[NH2:16][C:2]([CH3:15])([CH3:1])[CH2:3][CH2:4][S:5]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
13.42 g
|
Type
|
reactant
|
Smiles
|
CC(CCS(=O)(=O)OC1=CC=CC=C1)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
2.9 g of Raney nickel which had been washed
|
Type
|
ADDITION
|
Details
|
until neutral were added
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CCS(=O)(=O)OC1=CC=CC=C1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |